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Compound of Interest

Compound Name: Carbaryl-d7

Cat. No.: B562851

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the available spectroscopic and mass
spectrometric data for Carbaryl-d7. Carbaryl-d7, a deuterated isotopologue of the carbamate
insecticide Carbaryl, serves as a critical internal standard for the accurate quantification of
Carbaryl in various matrices. This document compiles essential data, outlines relevant
experimental protocols, and presents logical workflows to support research and analytical
method development.

Introduction to Carbaryl-d7

Carbaryl-d7 is a stable isotope-labeled version of Carbaryl, with seven deuterium atoms
incorporated into its naphthalene ring structure. Its near-identical physicochemical properties to
the parent compound, Carbaryl, make it an ideal internal standard for quantitative analysis by
mass spectrometry-based methods, such as gas chromatography-mass spectrometry (GC-MS)
and liquid chromatography-mass spectrometry (LC-MS). The key advantage of using a
deuterated internal standard is its ability to compensate for variations in sample preparation,
injection volume, and ionization efficiency, leading to more accurate and precise analytical
results.

Chemical Information:
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Property Value

) 1-Naphthalen-2,3,4,5,6,7,8-d7-ol, 1-(N-
Chemical Name

methylcarbamate)
CAS Number 362049-56-7[1]
Molecular Formula C12H4D7NO2[1]
Molecular Weight ~208.3 g/mol [1]

Arylam-d7, Dyna-carbyl-d7, ENT 23969-d7, a-

Synonyms
Naphthyl methyl Carbamate-d7, UC7744-d7[1]

Mass Spectrometry Data

Mass spectrometry is the primary analytical technique for which Carbaryl-d7 is employed. The
mass difference between the deuterated standard and the native analyte allows for their
simultaneous detection and quantification.

Mass Spectral Data for Carbaryl-d7

Published application notes for pesticide analysis provide the following mass spectrometric
information for Carbaryl-d7, typically acquired in positive ion mode.

lon Type m/z
Precursor lon [M+H]* 209
Fragment lon 151.9

This data is derived from methods utilizing tandem mass spectrometry (MS/MS).

Mass Spectral Data for Unlabeled Carbaryl (for
comparison)

For reference, the mass spectrum of unlabeled Carbaryl typically shows a precursor ion [M+H]*
at m/z 202.1. Collision-induced dissociation of this ion results in characteristic fragment ions.
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lon Type miz

Precursor lon [M+H]* 202.1
Fragment lon 1 145.0
Fragment lon 2 127.0

The primary fragmentation pathway involves the cleavage of the carbamate group, leading to
the formation of the naphthol fragment.

[ ) Loss of CHINCO =( )M{Further fragmentation (m/z 127))

Click to download full resolution via product page

Mass Spectral Fragmentation of Carbary|.

Nuclear Magnetic Resonance (NMR) Spectroscopic
Data

As of the latest search, publicly available experimental *H NMR and *3C NMR spectroscopic

data specifically for Carbaryl-d7 could not be located. This is not uncommon for deuterated

standards, as their primary use is in mass spectrometry, and full NMR characterization is not
always published in accessible literature.

However, for comparative purposes and structural elucidation, the NMR data for unlabeled
Carbaryl is provided below. The deuteration in Carbaryl-d7 occurs on the naphthalene ring,
which would result in the absence of signals corresponding to the aromatic protons in the *H
NMR spectrum and altered chemical shifts and coupling in the 3C NMR spectrum for the
deuterated carbons.

'H NMR Data for Unlabeled Carbaryl
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Chemical Shift . . .
Multiplicity Integration Assignment

(ppm)

~7.9 m 2H Aromatic-H

~7.8 m 1H Aromatic-H

~7.5 m 2H Aromatic-H

~7.4 m 2H Aromatic-H

~5.0 brs 1H NH

~2.9 d 3H CHs

Solvent and instrument frequency can affect these values.

13C NMR Data for Unlabeled Carbaryl

Chemical Shift (ppm) Assignment
~155 C=0
~148 Ar-C-O
~134 Ar-C
~128 Ar-CH
~127 Ar-CH
~126 Ar-CH
~125 Ar-CH
~122 Ar-CH
~120 Ar-CH
~117 Ar-CH
~28 CHs

Solvent and instrument frequency can affect these values.
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Experimental Protocols

Detailed experimental protocols for the standalone spectroscopic analysis of Carbaryl-d7 are
not readily available. However, the following provides a generalized workflow for the use of
Carbaryl-d7 as an internal standard in a quantitative LC-MS/MS analysis, a common

application.
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Workflow for Quantitative Analysis using Carbaryl-d7.

© 2025 BenchChem. All rights reserved. 6/9 Tech Support


https://www.benchchem.com/product/b562851?utm_src=pdf-body-img
https://www.benchchem.com/product/b562851?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b562851?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

General Protocol for Quantitative Analysis using LC-
MS/MS

o Preparation of Standards: Prepare a series of calibration standards containing known
concentrations of unlabeled Carbaryl. Each standard should be fortified with a constant,
known concentration of Carbaryl-d7.

e Sample Preparation:

o To an accurately weighed or measured sample matrix (e.g., food homogenate, water
sample), add a known amount of the Carbaryl-d7 internal standard solution.

o Perform an extraction procedure appropriate for the matrix to isolate the analytes.
Common methods include QUEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)
or Solid Phase Extraction (SPE).

o A cleanup step, such as dispersive SPE (dSPE), may be necessary to remove matrix
interferences.

e LC-MS/MS Analysis:
o Inject the final extract into the LC-MS/MS system.

o Chromatographically separate Carbaryl and Carbaryl-d7 from other matrix components,
typically using a C18 reversed-phase column.

o Detect the analytes using a tandem mass spectrometer operating in Multiple Reaction
Monitoring (MRM) mode. Monitor the specific precursor-to-product ion transitions for both
Carbaryl and Carbaryl-d7.

o Data Analysis:
o Integrate the chromatographic peak areas for both Carbaryl and Carbaryl-d7.

o Calculate the ratio of the peak area of Carbaryl to the peak area of Carbaryl-d7.
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o Construct a calibration curve by plotting the peak area ratios of the calibration standards
against their corresponding concentrations.

o Determine the concentration of Carbaryl in the unknown samples by interpolating their
peak area ratios from the calibration curve.

Conclusion

Carbaryl-d7 is an indispensable tool for the accurate and precise quantification of Carbaryl in a
variety of sample types. While comprehensive NMR data is not readily available in the public
domain, the mass spectrometric data clearly distinguishes it from its unlabeled counterpart,
enabling its effective use as an internal standard. The provided general workflow for
quantitative analysis using LC-MS/MS serves as a foundational protocol for researchers and
scientists in the fields of environmental monitoring, food safety, and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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